molecular formula C18H13NO6 B5773410 2-[3-(ACETYLOXY)PHENYL]-4-OXO-4H-3,1-BENZOXAZIN-6-YL ACETATE

2-[3-(ACETYLOXY)PHENYL]-4-OXO-4H-3,1-BENZOXAZIN-6-YL ACETATE

Cat. No.: B5773410
M. Wt: 339.3 g/mol
InChI Key: VQCCGTYZNIJVKF-UHFFFAOYSA-N
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Description

2-[3-(ACETYLOXY)PHENYL]-4-OXO-4H-3,1-BENZOXAZIN-6-YL ACETATE is an organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of an acetyloxy group attached to a phenyl ring, which is further connected to a benzoxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(ACETYLOXY)PHENYL]-4-OXO-4H-3,1-BENZOXAZIN-6-YL ACETATE typically involves multiple steps. One common method includes the acylation of a phenol derivative with acetic anhydride in the presence of a base such as pyridine. This is followed by a cyclization reaction to form the benzoxazine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[3-(ACETYLOXY)PHENYL]-4-OXO-4H-3,1-BENZOXAZIN-6-YL ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[3-(ACETYLOXY)PHENYL]-4-OXO-4H-3,1-BENZOXAZIN-6-YL ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(ACETYLOXY)PHENYL]-4-OXO-4H-3,1-BENZOXAZIN-6-YL ACETATE involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may interact with enzymes or receptors in biological systems. The benzoxazine core can participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(3-oxobutyl)phenyl acetate
  • 4-(p-Acetoxyphenyl)-2-butanone
  • 3-(ACETYLOXY)-4-(3-OXO-2-PHENYLBUTANOYL)PHENYL ACETATE

Uniqueness

2-[3-(ACETYLOXY)PHENYL]-4-OXO-4H-3,1-BENZOXAZIN-6-YL ACETATE is unique due to its specific combination of functional groups and the benzoxazine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[2-(3-acetyloxyphenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO6/c1-10(20)23-13-5-3-4-12(8-13)17-19-16-7-6-14(24-11(2)21)9-15(16)18(22)25-17/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCCGTYZNIJVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC(=CC=C3)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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